Guanidino vs. Amino Structural Form: Molecular Distinction from Desertomycin A
Desertomycin D is the guanidino form of the macrolactone antibiotic, bearing a guanidino side-chain, whereas Desertomycin A is the corresponding amino form. The molecular formula of Desertomycin D is C61H106O22 (MW 1191.48), compared to Desertomycin A with C61H109NO21 (MW 1191.5). The amidinohydrolase enzyme DstH catalyzes the in vitro conversion of Desertomycin D (guanidino) into Desertomycin A (amino), confirming the precursor-product relationship [1]. Deletion of the dstH gene in Streptomyces macronensis leads to exclusive accumulation of Desertomycin D, demonstrating that the guanidino form is the direct product of the biosynthetic gene cluster and that its conversion to the amino form is enzymatically controlled [1].
| Evidence Dimension | Molecular structure and biosynthetic status |
|---|---|
| Target Compound Data | Desertomycin D: C61H106O22, guanidino side-chain, MW 1191.48, accumulated upon dstH deletion |
| Comparator Or Baseline | Desertomycin A: C61H109NO21, amino side-chain, MW 1191.5, product of DstH-catalyzed conversion of D |
| Quantified Difference | Guanidino (D) vs. amino (A) side-chain; D is the direct PKS product and biosynthetic precursor of A; dstH deletion shifts product profile to exclusive D accumulation |
| Conditions | Streptomyces macronensis genetic knockout; in vitro enzymatic assay with purified DstH |
Why This Matters
For biosynthetic engineering, metabolic pathway studies, or any application requiring the intact guanidino scaffold, Desertomycin D is the irreplaceable starting material, as the amino form cannot substitute for studies on guanidino-specific interactions or enzymatic conversion.
- [1] Hong H, et al. An Amidinohydrolase Provides the Missing Link in the Biosynthesis of Amino Marginolactone Antibiotics. Angew Chem Int Ed Engl. 2016 Jan 12;55(3):1118-22. doi: 10.1002/anie.201509300. View Source
